N-Benzoyl-DL-alanine
Overview
Description
N-Benzoyl-DL-alanine is an organic compound with the molecular formula C10H11NO3. It is a derivative of alanine, where the amino group is substituted with a benzoyl group. This compound is known for its role in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-DL-alanine can be synthesized through the reaction of DL-alanine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve DL-alanine in water.
- Add sodium hydroxide to the solution to create a basic environment.
- Slowly add benzoyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Acidify the reaction mixture to precipitate the product.
- Filter and purify the precipitate to obtain this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more controlled conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-DL-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield DL-alanine and benzoic acid.
Reduction: Reduction of the benzoyl group can lead to the formation of N-benzyl-DL-alanine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: DL-alanine and benzoic acid.
Reduction: N-benzyl-DL-alanine.
Substitution: Various N-acyl-DL-alanine derivatives depending on the acylating agent used.
Scientific Research Applications
N-Benzoyl-DL-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Benzoyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes. The benzoyl group can enhance the binding affinity of the compound to certain enzymes, thereby modulating their activity. The pathways involved often include the inhibition or activation of enzymatic reactions, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-D-alanine
- N-Benzoyl-L-alanine
- N-Acetyl-DL-alanine
- N-Phthaloyl-DL-alanine
Uniqueness
N-Benzoyl-DL-alanine is unique due to its racemic mixture, which contains both D- and L- forms of alanine. This property allows it to interact with a broader range of biological targets compared to its enantiomerically pure counterparts. Additionally, the presence of the benzoyl group provides distinct chemical reactivity and binding characteristics that are not observed in other acylated alanine derivatives.
Properties
IUPAC Name |
2-benzamidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870867 | |
Record name | N-Benzoyl-DL-alanine | |
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Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | N-Benzoylalanine | |
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CAS No. |
1205-02-3, 90988-29-7, 2198-64-3 | |
Record name | N-Benzoyl-DL-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205-02-3 | |
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Record name | N-Benzoyl-DL-alanine | |
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Record name | NSC167298 | |
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Record name | N-Benzoylalanine | |
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Record name | N-Benzoyl-DL-alanine | |
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Record name | Alanine, N-benzoyl- | |
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Record name | N-Benzoyl-DL-alanine | |
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Record name | N-benzoyl-DL-alanine | |
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Record name | N-BENZOYL-DL-ALANINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Benzoyl-DL-alanine?
A: this compound is an amide derivative of the amino acid alanine. While a specific molecular formula and weight aren't provided in the excerpts, key spectroscopic data is available. Research using infrared (IR), Mössbauer, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) has been conducted to elucidate the structure of this compound and its organotin(IV) derivatives. []
Q2: What antimicrobial applications have been explored for derivatives of this compound?
A: Studies have explored the antimicrobial activity of compounds derived from this compound. Condensation reactions with various sulfa drugs using N,N-dicyclohexyl carbodiimide (DCCI) as an enhancer have yielded amide derivatives exhibiting promising antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Aeromonas hydrophilic) bacteria. [] Furthermore, organosilicon(IV) complexes incorporating this compound and related N-benzoylamino acids as ligands have demonstrated in vitro antimicrobial activity against a range of bacteria and fungi. []
Q3: Has this compound been investigated in silico for any potential biological activities?
A: Yes, this compound (BDLA) was one of the top candidates identified through in silico screening for potential inhibitors of 2Cys peroxiredoxin in Candidatus Liberibacter asiaticus (CLas), a bacterium associated with Huanglongbing (HLB) disease in citrus plants. [] Molecular docking simulations suggested BDLA exhibits a higher binding affinity to the enzyme than its natural substrate, Tert-butyl hydroperoxide (TBHP). Molecular dynamics simulations further supported the stability of the BDLA-Prx complex. []
Q4: What analytical methods have been employed to determine the concentration of compounds structurally similar to this compound in biological samples?
A: High-performance liquid chromatography (HPLC) has been successfully utilized to determine the concentration of betamipron (BP), a compound structurally related to this compound, in human plasma and urine. [] The method employed this compound itself as an internal standard for BP quantification. [] This highlights the applicability of HPLC techniques for analyzing compounds within this chemical space.
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